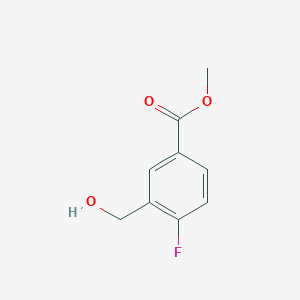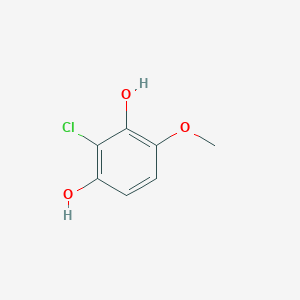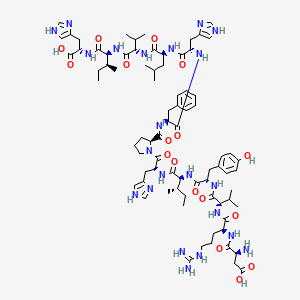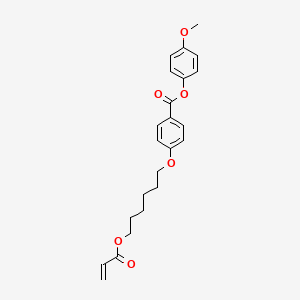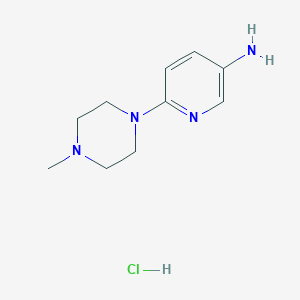
1-(4-Bromophenyl)cyclopropanecarboxamide
概要
説明
1-(4-Bromophenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)cyclopropanecarboxamide consists of a cyclopropane ring attached to a carboxamide group and a 4-bromophenyl group . The InChI code for the compound is 1S/C10H10BrNO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)cyclopropanecarboxamide is a solid at room temperature . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .科学的研究の応用
Enzyme Inhibition and Potential for Cancer Treatment
1-(4-Bromophenyl)cyclopropanecarboxamide and its derivatives have been studied for their inhibitory effects on various enzymes, with a particular focus on cancer treatment. For instance, dimethoxybromophenol derivatives incorporating cyclopropane moieties have shown significant inhibitory effects on carbonic anhydrase isoenzymes, important in various physiological processes including tumorigenesis (Boztaş et al., 2015). Additionally, novel bromophenol derivatives, like BOS-102, demonstrated potent anticancer activities against human lung cancer cell lines by inducing cell cycle arrest and apoptosis through the ROS-mediated PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).
Structural Analysis and Antiproliferative Activity
Researchers have synthesized and analyzed the crystal structure of certain cyclopropanecarboxamide derivatives, discovering notable antiproliferative activity against cancer cell lines (Lu et al., 2021). This emphasizes the compound's potential in developing anticancer drugs.
Neuropharmacological Potential
Certain derivatives of 1-(4-Bromophenyl)cyclopropanecarboxamide have been explored for their potential antidepressant effects. For example, a series of derivatives were evaluated and found to show promise as antidepressants, with some showing more activity than established drugs like imipramine and desipramine (Bonnaud et al., 1987).
Application in MALDI Imaging
The compound has also found application in matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI), where it was used to profile the distribution of a related compound in rat brain tissue sections, offering insights into the drug distribution and potential therapeutic effects (Goodwin et al., 2010).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the compound only in well-ventilated areas .
特性
IUPAC Name |
1-(4-bromophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBHXXBBDYMULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655772 | |
| Record name | 1-(4-Bromophenyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)cyclopropanecarboxamide | |
CAS RN |
847361-67-5 | |
| Record name | 1-(4-Bromophenyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


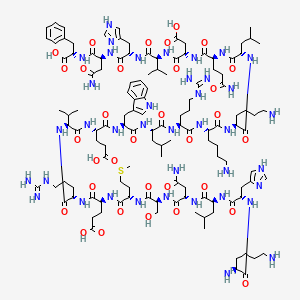
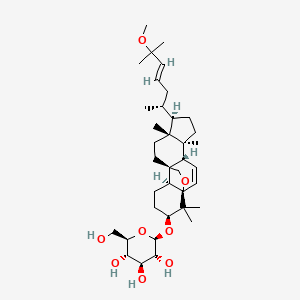
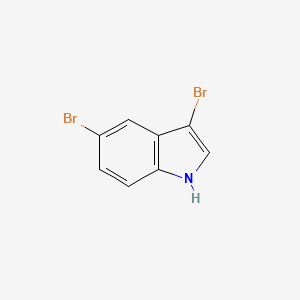


![Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3029882.png)
